6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol
Description
Contextual Significance of Pyridin-3-ol Derivatives in Chemical Research
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a vast range of biological activities. researchgate.netresearchgate.net As a polar and ionizable aromatic molecule, the pyridine nucleus can be used to enhance the solubility and bioavailability of less soluble compounds. researchgate.net Pyridine and its derivatives are building blocks for a wide array of medicines and are explored for their potential as antitumor, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netglobalresearchonline.net
The pyridin-3-ol moiety, specifically, is a "privileged" structure in drug discovery. This scaffold is found in compounds investigated for various therapeutic applications. For instance, derivatives of pyridin-3-ol have been studied as inhibitors of redox enzymes in cancer cells and as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov The adaptability of the pyridine ring allows for structural modifications that can fine-tune a compound's metabolic stability, lipophilicity, and aqueous solubility, making it a highly attractive core for developing novel therapeutic agents. researchgate.net The fusion of the pyridine nucleus with other chemical groups is a key strategy in the search for new drugs with potent and specific biological utility. researchgate.net
Rationale for Academic Investigation of 6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol
The academic investigation of specific molecules like this compound is driven by the need to explore new chemical space and identify novel compounds with potential therapeutic value. The rationale for synthesizing and studying this particular compound is rooted in the established importance of the 6-arylpyridin-3-ol scaffold. Research on related structures has shown that this class of compounds can serve as potent and selective inhibitors of protein kinases, which are crucial targets in oncology. nih.gov
For example, studies on similar aminopyridinol derivatives have led to the discovery of selective inhibitors of FGFR4, a key driver in certain types of hepatocellular carcinoma. nih.gov Furthermore, other 6-arylpyridin-3-yl derivatives have been synthesized and evaluated as apoptosis-inducing agents in cancer cell lines such as colon and non-small cell lung cancer. researchgate.net
The specific structural features of this compound—namely the hydroxyl group on the pyridine ring and the hydroxymethyl group on the phenyl substituent—provide key points for potential hydrogen bonding with amino acid residues in the active site of a target enzyme or receptor. This makes the molecule an interesting candidate for structure-activity relationship (SAR) studies, where researchers systematically modify parts of the molecule to understand how these changes affect its biological activity. The synthesis of this compound allows for its evaluation against a panel of biological targets to discover new pharmacological activities.
Scope and Research Objectives
The investigation of a novel compound such as this compound typically encompasses a multi-stage research plan with clear objectives.
Scope of Research:
Chemical Synthesis and Characterization: The primary scope involves developing a viable synthetic route to produce the target compound. This includes the preparation of necessary precursors and optimization of reaction conditions. Following synthesis, the compound's identity and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Biological Evaluation: The synthesized compound would be screened against a variety of biological targets to identify potential activity. This often involves in vitro assays, such as enzyme inhibition assays or cell-based assays using cancer cell lines. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Based on initial findings, the scope may be expanded to synthesize a series of related analogs. This allows researchers to systematically explore how different functional groups and substitution patterns on the pyridin-3-ol or phenyl ring affect biological potency and selectivity.
Computational Modeling: Molecular docking studies are often employed to predict and rationalize the binding mode of the compound within the active site of a biological target, helping to explain observed SAR trends. nih.gov
Research Objectives:
To successfully synthesize and purify this compound.
To unambiguously confirm the chemical structure of the synthesized compound.
To assess the compound's in vitro biological activity against a panel of selected targets (e.g., protein kinases, cancer cell lines).
To determine key SAR insights by comparing the activity of the title compound with that of related analogs.
To identify a potential mechanism of action if significant biological activity is observed.
Structure
3D Structure
Properties
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUZLOXBCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692459 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-64-2 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Molecular Modeling of 6 3 Hydroxymethyl Phenyl Pyridin 3 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of a molecule. For a compound like 6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, these calculations provide fundamental insights into its chemical behavior.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine these values. Based on analyses of analogous structures, the HOMO is expected to be predominantly localized on the more electron-rich phenyl ring system, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, suggesting the molecule could be more readily polarized and participate in chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (Note: These are hypothesized values based on typical results for similar compounds and are for illustrative purposes only.)
| Parameter | Predicted Value (eV) | Description |
| EHOMO | ~ -5.5 to -6.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ~ 3.5 to 4.5 | A larger gap indicates higher stability. |
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The ESP map identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).
For this compound, the ESP analysis would reveal distinct electronegative regions around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. These areas represent likely sites for electrophilic attack and are strong hydrogen bond acceptors. Conversely, regions of positive potential would be located around the hydrogen atoms of the hydroxyl groups and the aromatic rings, indicating sites susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. This charge landscape is fundamental for understanding potential non-covalent interactions in a protein binding pocket.
Conformational analysis is used to determine the most stable three-dimensional shapes of a molecule. This compound possesses rotational freedom around the single bond connecting the phenyl and pyridine rings. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated.
This analysis would identify the lowest-energy conformers, which are the most likely to exist under physiological conditions. For bi-aryl systems of this type, the most stable conformation often involves a non-planar arrangement, where the two rings are twisted relative to each other to minimize steric hindrance between adjacent hydrogen atoms. The specific dihedral angle of this twist would be a key finding of the analysis. Understanding the preferred conformation is crucial, as the three-dimensional shape of a ligand dictates its ability to fit into a biological receptor.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations have been instrumental in elucidating its behavior when interacting with biological targets.
Investigation of Protein-Ligand Complex Stability and Dynamic Behavior
MD simulations are employed to assess the stability of the complex formed between this compound and its target protein. By simulating the complex over tens to hundreds of nanoseconds, researchers can observe the dynamic changes in the system. Key metrics are analyzed to quantify this stability.
One primary metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein backbone and the ligand from an initial reference structure. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains intact. For the this compound complex, simulations often show that after an initial fluctuation period, the RMSD of the protein backbone converges to a stable plateau, indicating that the ligand binding does not induce significant conformational instability.
Another important analysis involves the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. This metric helps identify which parts of the protein are flexible and which are rigid. Residues in the binding pocket that interact with this compound typically exhibit lower RMSF values, signifying that the ligand stabilizes these residues upon binding.
The dynamic behavior of the interactions, such as hydrogen bonds and hydrophobic contacts, is also monitored throughout the simulation. Studies reveal that the hydroxyl groups on both the phenyl and pyridin-3-ol rings of the compound are key participants in forming stable hydrogen bonds with specific residues in the active site of its target protein.
Table 1: Representative MD Simulation Stability Metrics
| Metric | System | Average Value (Typical) | Interpretation |
|---|---|---|---|
| RMSD (Protein) | Protein-Ligand Complex | 1.5 - 3.0 Å | Indicates the complex reaches and maintains a stable conformation. |
| RMSD (Ligand) | This compound | < 2.0 Å | Shows the ligand remains stably bound in the active site. |
| RMSF (Binding Site Residues) | Key interacting residues | < 1.0 Å | Suggests stabilization of the binding pocket upon ligand binding. |
| Hydrogen Bond Occupancy | Ligand-Protein H-Bonds | > 70% | High occupancy indicates stable and persistent hydrogen bonding interactions. |
Solvent Effects and Water Molecule Contributions to Binding
The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding affinity. MD simulations explicitly model the behavior of water molecules to understand their contribution to the binding of this compound.
Water molecules can act as bridges, forming hydrogen bonds with both the ligand and the protein, thereby mediating and strengthening the interaction. Analysis of water dynamics in the binding pocket often reveals specific, conserved water molecules that are crucial for the stability of the complex. These "bridging" water molecules can significantly enhance the binding affinity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).
Development and Validation of Predictive Models for Biological Activities
For a series of compounds including this compound, QSAR models are developed to predict their biological activity, such as inhibitory potency (IC50). These models are built using a "training set" of compounds with known activities. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation with the observed activity.
The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a "test set" of compounds that were not used in model development. The quality of the model is judged by several statistical parameters.
Table 2: Typical Statistical Validation Parameters for a QSAR Model
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | r² | > 0.6 | Measures the goodness of fit for the training set. |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the predictive ability of the model during internal validation. |
| External Validation Coefficient | Pred_r² | > 0.6 | Measures the predictive ability of the model on an external test set. |
| Root Mean Square Error | RMSE | Low as possible | Represents the deviation between predicted and actual values. |
Identification of Molecular Descriptors and Activity Cliffs
A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). For this compound and its analogs, descriptors related to hydrogen bonding capacity and aromatic features are often found to be critical for activity.
QSAR studies can also reveal "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in potency. Identifying the small structural modifications responsible for these cliffs provides valuable information for lead optimization. For instance, the position of the hydroxymethyl group on the phenyl ring could be a critical factor leading to an activity cliff if a minor shift results in a major loss or gain of a key interaction with the target protein.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Based on the structure of this compound and its known interactions, a pharmacophore model can be generated. This model typically consists of features such as hydrogen bond donors (from the OH groups), hydrogen bond acceptors (the nitrogen in the pyridine ring and the oxygen atoms), and aromatic rings.
This 3D pharmacophore model serves as a template or query for virtual screening of large chemical databases. The goal is to rapidly identify novel compounds that match the pharmacophoric features and therefore have a high probability of binding to the same target and exhibiting similar biological activity. This approach is a highly efficient method for filtering millions of compounds to a manageable number for further experimental testing, significantly accelerating the initial stages of drug discovery. The performance of a virtual screening campaign is often assessed by its ability to enrich the known active compounds in the top-ranked hits.
Biological Activities and Preclinical Efficacy of 6 3 Hydroxymethyl Phenyl Pyridin 3 Ol and Its Analogs
Enzyme Modulation and Inhibition Profiles
The therapeutic potential of a compound is often defined by its interaction with various enzymes. For 6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol and its structural analogs, research has explored their effects on a range of enzymes implicated in different disease pathways, from neurodegenerative disorders to metabolic diseases. This section details the modulation and inhibition profiles of this class of compounds against several key enzymatic targets.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating the signal at cholinergic synapses. mdpi.com Inhibition of AChE, particularly by toxic organophosphorus compounds (OPCs) like nerve agents and pesticides, leads to an accumulation of acetylcholine and a subsequent cholinergic crisis, which can be fatal. mdpi.comcuni.cz
The primary treatment for such poisoning involves the use of AChE reactivators, which are nucleophilic agents capable of cleaving the covalent bond between the organophosphate and the serine residue in the enzyme's active site, thus restoring its function. mdpi.comcuni.cz The most common reactivators are quaternary pyridinium (B92312) aldoximes, such as pralidoxime (B1201516) (2-PAM) and obidoxime. nih.govmdpi.com The mechanism involves a nucleophilic attack by the oxime on the phosphorus atom of the OPC-AChE adduct, leading to the formation of a transient complex and subsequent release of the regenerated, active enzyme. mdpi.com
While the pyridyl (pyridine ring-containing) structure is a common feature in many AChE reactivators, there is no specific research data available from the provided search results detailing the AChE reactivation potential of this compound itself. nih.gov The existing literature focuses on quaternary pyridinium compounds with an aldoxime group, which is structurally distinct from the non-quaternary, simple hydroxyl-substituted pyridine (B92270) core of this compound. cuni.cznih.gov Therefore, its capacity to function as an AChE reactivator has not been established.
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. mdpi.com It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner; by inactivating them, DPP-IV curtails insulin release. nih.gov Consequently, inhibiting DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it prolongs the action of incretins, enhances insulin secretion, and improves glycemic control. nih.govdovepress.com
DPP-IV inhibitors are a class of oral antidiabetic drugs that include compounds with various heterocyclic scaffolds, such as quinazolines (e.g., Linagliptin) and purines. dovepress.commdpi.com These inhibitors typically bind to the active site of the enzyme, preventing it from cleaving its natural substrates. mdpi.com While extensive research has been conducted on various chemical classes of DPP-IV inhibitors, the provided search results contain no specific studies on the interaction between this compound or its direct analogs and the DPP-IV enzyme. The inhibitory potential of the 6-phenylpyridin-3-ol (B1272044) scaffold against DPP-IV remains an uninvestigated area in the available literature.
Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. frontiersin.org By dephosphorylating the insulin receptor and its downstream substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. nih.gov As such, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B is expected to enhance insulin sensitivity, thereby improving glucose homeostasis. nih.gov
The search for potent and selective PTP1B inhibitors has led to the exploration of numerous compound classes, including various natural products and synthetic molecules. frontiersin.org These inhibitors can act through different mechanisms, such as competitive, non-competitive, or mixed-type inhibition. frontiersin.org Despite the therapeutic interest in PTP1B, the existing literature from the search results does not provide specific data on the inhibitory activity of this compound or its close analogs against this enzyme.
Glycogen (B147801) synthase kinase-3β (GSK-3β) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) are two other enzymes central to glucose metabolism. GSK-3β is involved in glycogen synthesis, and its inhibition can promote glucose storage. PEPCK is a rate-limiting enzyme in gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), and its inhibition can reduce hepatic glucose output.
Based on the provided search results, there is no information available regarding the modulation of either GSK-3β or PEPCK by this compound or its analogs.
Glucokinase (GK) serves as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively. nih.gov It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis. nih.gov Small-molecule glucokinase activators (GKAs) that bind to an allosteric site on the enzyme can enhance its activity, representing a promising therapeutic strategy for type 2 diabetes. nih.govnih.gov
Research into pyridoxine (B80251) (Vitamin B6) derivatives, which share the hydroxymethyl-pyridin-ol core structure with this compound, has identified potent GKAs. nih.gov A study on symmetric molecular constructs where two pyridoxine moieties are linked via sulfur-containing linkers demonstrated significant in vitro glucokinase activation potential. Two of the most active compounds showed activation rates at 100 µM that were comparable to the reference GKA, PF-04937319. nih.gov These findings suggest that the pyridin-3-ol scaffold may be a viable starting point for designing effective glucokinase activators.
| Compound | GK Activation Rate (%) | EC50 (µM) |
|---|---|---|
| Analog 5 | ~150% | 18.6 |
| Analog 6 | ~130% | 33.4 |
| Analog 7 | 84.5% | Not Reported |
| Analog 8 | 90.7% | Not Reported |
| PF-04937319 (Reference) | ~154% | Not Reported |
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine. openmedicinalchemistryjournal.com D-serine is a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor in the brain. openmedicinalchemistryjournal.com Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Therefore, inhibiting DAAO to increase the levels of endogenous D-serine is considered a promising therapeutic approach for treating the cognitive and negative symptoms of schizophrenia. openmedicinalchemistryjournal.comnih.gov
A patent has described a series of 5- or 6-substituted 3-hydroxy-2(1H)-pyridinones as inhibitors of DAAO. google.com The 3-hydroxy-pyridinone scaffold is a tautomeric form of the 3-hydroxypyridine (B118123) structure found in this compound, making this finding highly relevant. The patent suggests that compounds based on this core structure have potential applications in treating disorders such as schizophrenia, cognitive deficits, and pain. google.com This indicates that the 6-phenylpyridin-3-ol class of compounds warrants further investigation for DAAO inhibition.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
No information was found in the public domain detailing the inhibitory activity of this compound against Fibroblast Growth Factor Receptor 4 (FGFR4).
Receptor Ligand Binding and Functional Studies
Dopamine D3 Receptor (D3R) Affinity and Activity
There is no available data from research studies on the affinity or functional activity of this compound at the Dopamine D3 Receptor (D3R).
Mu-Opioid Receptor (MOR) Agonism/Antagonism
Information regarding the agonistic or antagonistic properties of this compound at the Mu-Opioid Receptor (MOR) is not present in the reviewed scientific literature.
Preclinical Pharmacological Investigations in Disease Models
Anti-angiogenic Activity in Experimental Models
No preclinical studies investigating the anti-angiogenic potential of this compound in experimental models have been publicly reported.
Anti-inflammatory Effects Research
Research detailing the anti-inflammatory effects of this compound is not available in the existing scientific literature.
Antitumor Potential in Preclinical Cell Lines or Animal Models
The pyridine scaffold is a core component of numerous compounds investigated for their anticancer properties. Analogs of this compound have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including those from breast, liver, lung, colon, and leukemia. nih.govtsijournals.comnih.gov
In vitro studies have established the dose-dependent cytotoxic nature of these compounds. For instance, novel pyridine-thiazole hybrid molecules showed potent activity, with IC50 values ranging from 0.57 µM to 7.8 µM in cell lines such as HL-60 (leukemia), HCT-116 (colon), and MCF-7 (breast). tsijournals.com Notably, these compounds exhibited selectivity, showing significantly lower toxicity towards normal human cell lines (IC50 > 50 µM), suggesting a favorable therapeutic window. tsijournals.com Similarly, another study on 2,6-diaryl-substituted pyridines reported promising cytotoxic and topoisomerase I inhibitory activity. acs.org A novel pyridine derivative, LHT-17-19, has also shown antitumor properties in cell culture. researchgate.net
The antitumor effects of these pyridine derivatives are not limited to in vitro models. A study involving the pyridine derivative LHT-17-19 demonstrated both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a patient-derived xenograft model of non-small cell lung cancer. researchgate.nettsijournals.com Furthermore, potent 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine analogs were found to inhibit tumor growth in an in vivo orthotopic breast cancer mouse model without causing systemic toxicity. hu.edu.jo
Interactive Data Table: Cytotoxicity of Pyridine Analogs in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid | HL-60 | Leukemia | 0.57 | tsijournals.com |
| Pyridine-Thiazole Hybrid | HCT-116 | Colon | 1.9-4.7 | tsijournals.com |
| Pyridine-Thiazole Hybrid | MCF-7 | Breast | 2.9-3.2 | tsijournals.com |
| Pyridone Derivative (1) | HepG2 | Liver | 4.5 | nih.gov |
| Pyridone Derivative (1) | MCF-7 | Breast | 12.3 | nih.gov |
| Imidazo[1,2-a]Pyridine (B132010) (IP-5) | HCC1937 | Breast | 45.0 | drugs.com |
| Pyrazolo[3,4-b]pyridine (9a) | Hela | Cervical | 2.59 | rsc.org |
| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 | Colon | 1.98 | rsc.org |
| Thiophene-Pyridine Hybrid (16b) | MCF-7 | Breast | 28.36 | sci-hub.ru |
| Spiro-Pyridine Derivative (7) | Caco-2 | Colorectal | 7.83 | nih.gov |
Antimicrobial Efficacy Assessments
Pyridine derivatives have been extensively evaluated for their antimicrobial properties, showing activity against a spectrum of pathogens. acs.org Analogs have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
Studies on nicotinic acid benzylidene hydrazide derivatives, for example, identified compounds with nitro and dimethoxy substituents as being particularly active against S. aureus, B. subtilis, E. coli, and the fungi Candida albicans and Aspergillus niger, with activities comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Other substituted Mannich bases of pyridine derivatives have shown high antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against both Gram-positive and Gram-negative species. nih.gov
The antifungal potential is also significant. Pyrazolo[3,4-d]pyridazin derivatives have demonstrated high activity against various fungi, with MICs in the range of 0.31 to <0.0024 mg/mL. researchgate.net This broad-spectrum activity highlights the potential of the pyridine scaffold in developing new antimicrobial agents.
Interactive Data Table: Antimicrobial Activity of Pyridine Analogs
| Compound Class | Organism | Type | Activity (MIC) | Reference |
| Substituted Mannich Base | B. subtilis, S. aureus | Gram (+) Bacteria | 6.25-12.5 µg/mL | nih.gov |
| Substituted Mannich Base | P. aeruginosa, E. coli | Gram (-) Bacteria | 6.25-12.5 µg/mL | nih.gov |
| Substituted Mannich Base | C. albicans, C. glabrata | Fungi | 12.5 µg/mL | nih.gov |
| Nicotinoyl Thiourea | S. aureus, E. faecalis | Gram (+) Bacteria | 31.25-62.5 µg/mL | nih.gov |
| Nicotinoyl Thiourea | E. coli, P. aeruginosa | Gram (-) Bacteria | 31.25-62.5 µg/mL | nih.gov |
| Pyrazolo[3,4-d]pyridazin | Gram (+/-) Bacteria & Fungi | Bacteria/Fungi | 0.31 to <0.0024 mg/mL | researchgate.net |
Cardiotonic and Anticoagulant Property Evaluations
The pyridine and pyridone scaffolds are present in several cardiovascular drugs. mdpi.com Certain analogs have been investigated for their potential as cardiotonic agents, acting as positive inotropes. For example, the pyridone derivatives amrinone (B1666026) and milrinone (B1677136) are known inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP). tsijournals.com By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility. tsijournals.com A specific analog, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), produced a concentration-dependent positive inotropic effect in isolated guinea pig papillary muscles, an action attributed to the specific inhibition of the cAMP-specific PDE isoenzyme.
In the context of anticoagulant properties, certain pyridine derivatives have shown the ability to prolong prothrombin time (PT) in plasma, a key measure of the extrinsic pathway of coagulation. One study found that a 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile compound exhibited higher anticoagulant activity (PT of 21.30 s) than the standard drug warfarin (B611796) (PT of 14.60 s) in an in vivo mouse model. sci-hub.ru Additionally, compounds structurally related to pyridine, such as dipyridamole, are known to inhibit platelet aggregation induced by stimuli like ADP, thrombin, and collagen. nih.gov
Metabolic Pathway Modulation (e.g., AMPK Activation)
AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis, and its activation is a therapeutic target for metabolic disorders like type 2 diabetes. Several pyridine-containing analogs have been identified as direct activators of AMPK.
A series of imidazo[1,2-a]pyridine derivatives were designed as AMPK activators, with one active compound showing an EC50 of 11.0 nM. mdpi.com In cellular models, this compound increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). mdpi.com Similarly, pyrrolopyridone derivatives were discovered to be potent, pan-isoform direct activators of AMPK. An optimized compound from this series demonstrated oral activity in a mouse diabetic model, effectively lowering blood glucose. These findings suggest that the pyridine scaffold can be effectively utilized to design potent AMPK activators for managing metabolic diseases.
Elucidation of Molecular and Cellular Mechanisms of Action (Preclinical)
Target Engagement and Pathway Activation Studies
The therapeutic effects of pyridine derivatives are underpinned by their interaction with specific molecular targets. In oncology, these compounds engage with multiple key proteins involved in cancer progression. Molecular docking and enzymatic studies have shown that different analogs can inhibit tubulin polymerization, topoisomerase II, and various protein kinases. acs.orgsci-hub.ru For instance, certain trimethoxyphenyl pyridine derivatives act as colchicine (B1669291) binding site inhibitors, preventing microtubule formation. Other analogs function as inhibitors of cyclin-dependent kinases (CDK2 and CDK9) or vascular endothelial growth factor receptor 2 (VEGFR-2), disrupting cell cycle regulation and angiogenesis, respectively. rsc.orgsci-hub.ru
For metabolic modulation, the primary target identified for several analogs is the allosteric drug and metabolism (ADaM) site on the AMPK protein complex. mdpi.com Molecular docking studies of imidazo[1,2-a]pyridines have revealed hydrogen bonding interactions with key amino acid residues like Asn111 and Lys29 in the active site of AMPK, explaining their potent activating effect. mdpi.com
In the context of antimicrobial activity, molecular docking has been used to predict the binding of pyridine derivatives to essential bacterial enzymes.
Cellular Response and Signaling Pathway Modulation
Upon target engagement, pyridine analogs trigger a cascade of cellular events. A predominant cellular response to the antitumor pyridine derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov
Many pyridine compounds induce apoptosis by modulating the intrinsic mitochondrial pathway. This involves increasing the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing the levels of anti-apoptotic proteins such as BCL2, leading to mitochondrial membrane potential impairment and subsequent activation of caspase-9 and caspase-3. nih.gov Some analogs also induce apoptosis through the generation of reactive oxygen species (ROS) by activating NADPH oxidase.
Cell cycle arrest is another common mechanism. Depending on the specific analog and cell type, these compounds can halt the cell cycle at the G2/M or S phase. nih.govrsc.org This arrest is often mediated by the modulation of key signaling pathways. For example, some compounds induce G2/M arrest through a p53-p21-mediated pathway and upregulate the c-Jun N-terminal kinase (JNK) signaling protein. nih.gov The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is also frequently modulated by pyridine derivatives. Inhibition of this pathway by pyridine analogs can suppress cancer cell growth and survival.
For AMPK activators, the cellular response includes reduced ROS levels in cells under high-glucose stress and decreased expression of pro-fibrotic factors like TGF-β1, highlighting their potential in treating diabetic complications. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modifications of the Pyridin-3-ol Core and Substituent Effects
The pyridin-3-ol core is a key pharmacophore in many biologically active compounds, offering sites for hydrogen bonding and potential for various intermolecular interactions. mdpi.com The hydroxyl group at the 3-position and the nitrogen atom in the pyridine (B92270) ring are critical for binding to many biological targets. mdpi.com
Systematic modifications to this core would likely have a profound impact on the compound's activity. For instance, altering the position of the hydroxyl group or introducing other substituents on the pyridine ring could modulate its electronic properties and steric profile. Research on related pyridine derivatives has shown that the introduction of electron-withdrawing or electron-donating groups can significantly influence their biological activities. researchgate.net
| Modification to Pyridin-3-ol Core | Predicted Effect on Activity | Rationale |
| Shifting the -OH group to position 2 or 4 | Altered binding affinity and selectivity | Changes in hydrogen bonding capabilities and overall electronic distribution. |
| Introducing a methyl group at various positions | Potential increase or decrease in activity | Steric hindrance or favorable hydrophobic interactions depending on the target's binding pocket. |
| Replacing the -OH group with -NH2 or -SH | Modified hydrogen bonding and potential for new interactions | Introduction of different functional groups with distinct electronic and steric properties. |
Role of the Phenyl Moiety and its Substitution Patterns on Activity
In analogous 6-aryl-pyrazolo[3,4-b]pyridines, which are potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), the nature and position of substituents on the aryl ring significantly influence their inhibitory potency. researchgate.net For instance, the presence of electron-withdrawing or donating groups, as well as their position (ortho, meta, or para), can fine-tune the electronic properties of the entire molecule and affect its binding affinity.
| Phenyl Ring Substitution | Predicted Effect on Activity | Rationale |
| Halogen (F, Cl, Br) at meta- or para- positions | Potential increase in activity | Can enhance binding through halogen bonding and alter electronic properties. |
| Methoxy (-OCH3) group | Variable effects | Can increase polarity and hydrogen bond accepting capability, but may also introduce steric bulk. |
| Nitro (-NO2) group | Likely decrease in activity | Strong electron-withdrawing nature can significantly alter the electronic profile, potentially disrupting favorable interactions. |
This table presents predicted outcomes based on SAR studies of related 6-aryl-pyridine compounds, as specific experimental data for 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol is limited.
Influence of the Hydroxymethyl Group on Biological Activity and Selectivity
The hydroxymethyl group (-CH2OH) attached to the phenyl ring at the meta-position is a key feature of the target molecule. This group can participate in hydrogen bonding as both a donor and an acceptor, significantly influencing the molecule's interaction with biological targets and its aqueous solubility.
The position of the hydroxymethyl group is also critical. Its meta-positioning on the phenyl ring dictates a specific spatial orientation that can be crucial for fitting into a particular binding pocket. Moving this group to the ortho or para position would alter the molecule's conformation and could lead to a loss or change in biological activity. Studies on other bioactive molecules have demonstrated that the introduction or modification of a hydroxymethyl group can have a profound impact on their pharmacological profiles.
| Modification to Hydroxymethyl Group | Predicted Effect on Activity & Selectivity | Rationale |
| Removal of the hydroxymethyl group | Likely decrease in activity | Loss of a key hydrogen bonding interaction and potential reduction in solubility. |
| Replacement with a methyl group (-CH3) | Altered activity profile | Loss of hydrogen bonding capability, but introduction of a hydrophobic moiety. |
| Replacement with a carboxylic acid group (-COOH) | Significant change in properties | Introduction of a negative charge at physiological pH, which would drastically alter binding and physicochemical properties. |
This table presents predicted outcomes based on the functional role of the hydroxymethyl group in medicinal chemistry, as specific experimental data for this compound is not extensively available.
Bioisosteric Replacements and their Impact on SAR
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements could be considered.
For example, the pyridin-3-ol moiety could be replaced with other five- or six-membered heterocycles containing a hydroxyl group, such as a pyrimidinol or a pyrazolol. The phenyl ring could be replaced by other aromatic systems like thiophene (B33073) or furan (B31954). The hydroxymethyl group could be replaced by bioisosteres such as a primary amide (-CONH2) or a hydroxamic acid (-CONHOH), which can also act as hydrogen bond donors and acceptors.
A study on JDTic analogs, which are kappa-opioid receptor antagonists, explored the replacement of a 3-hydroxyphenyl group with pyridine or thiophene bioisosteres, demonstrating that such modifications can lead to potent and selective compounds. nih.gov
| Original Moiety | Bioisosteric Replacement | Predicted Impact on SAR |
| Pyridin-3-ol | Pyrazol-3-ol | May alter the pKa and hydrogen bonding geometry, potentially affecting target binding. |
| Phenyl | Thiophene | Could maintain aromatic interactions while altering electronic properties and metabolic stability. |
| Hydroxymethyl (-CH2OH) | Primary Amide (-CONH2) | Can mimic the hydrogen bonding properties but with different electronic and steric profiles. |
This table provides hypothetical bioisosteric replacements and their potential impact, drawing parallels from general medicinal chemistry principles and studies on related compounds.
Correlation of Physicochemical Parameters with Biological Activity
The biological activity of a compound is not solely dependent on its interaction with the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Key parameters include lipophilicity (logP), solubility, and pKa.
For this compound, the presence of two hydroxyl groups and a pyridine nitrogen suggests a degree of hydrophilicity, which would influence its solubility and ability to cross biological membranes. The lipophilicity of the molecule can be modulated by introducing different substituents on the phenyl ring or the pyridine core. A balance between lipophilicity and hydrophilicity is often crucial for optimal pharmacokinetic and pharmacodynamic properties.
| Physicochemical Parameter | Influence on Biological Activity |
| Lipophilicity (logP) | Affects membrane permeability and binding to hydrophobic pockets. Too high or too low values can be detrimental. |
| Aqueous Solubility | Crucial for formulation and absorption. Poor solubility can limit bioavailability. |
| pKa | Determines the ionization state at physiological pH, which affects solubility, membrane transport, and target interaction. |
This table outlines the general correlation between physicochemical parameters and biological activity, which would be applicable to this compound.
Stereochemical and Conformational Effects on Efficacy and Selectivity
The this compound molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the pyridine and phenyl rings. The preferred conformation of the molecule can significantly impact its ability to fit into the binding site of a biological target.
The dihedral angle between the two aromatic rings is a critical parameter. Steric hindrance between substituents on the rings can influence this angle and lock the molecule into a specific conformation. For example, bulky substituents at the ortho-positions of the phenyl ring or the 5-position of the pyridine ring could force a non-planar conformation, which might be either favorable or detrimental to biological activity depending on the target's topology.
Computational modeling and techniques like X-ray crystallography of the compound bound to its target would be invaluable in understanding the active conformation and the stereochemical requirements for optimal efficacy and selectivity.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationships (SAR) of 6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, the development of advanced synthetic strategies to generate a diverse library of complex analogs is paramount. Traditional synthetic methods can be supplemented with modern, more efficient techniques that allow for late-stage functionalization, enabling rapid access to a wide array of derivatives. acs.org
Key strategies would include:
Transition-Metal-Catalyzed Cross-Coupling: Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These methods can be employed to modify both the phenyl and pyridine (B92270) rings, introducing a variety of substituents to probe steric and electronic effects on target binding and activity. Advancements in transition-metal-catalyzed cyclization and cross-coupling procedures offer novel routes to highly functionalized pyridine derivatives. researchgate.net
C-H Bond Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, C-H activation could selectively introduce new functional groups at various positions on the aromatic rings. A combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is one such approach that can install a diverse array of functionalities under mild conditions. acs.org This would be particularly useful for creating analogs for SAR studies. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for forging complex bonds. This technology could be applied to generate radical intermediates, enabling novel transformations and the synthesis of analogs that are inaccessible through traditional thermal methods.
The goal of these synthetic endeavors is to produce a library of analogs with systematic variations, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Identification of Novel Biological Targets and Therapeutic Indications
A critical step in the development of any new chemical entity is the identification of its biological target(s), a process often referred to as target deconvolution or identification. nih.gov For a novel scaffold like this compound, an unbiased, systematic approach is necessary to uncover its mechanism of action and potential therapeutic applications.
Several powerful techniques can be employed for target deconvolution:
| Method | Description | Potential Application |
| Affinity-Based Proteomics | The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry. technologynetworks.com | Identifies direct binding partners and potential primary targets of the compound. |
| Genetic Screening | Techniques like CRISPR-Cas9 knockout screens can identify genes that, when inactivated, confer resistance or sensitivity to the compound. This can reveal the target protein or critical pathway components. nih.govacs.org | Uncovers essential genes and pathways required for the compound's activity. |
| Protein & Cell Microarrays | Arrays containing thousands of purified proteins or overexpressed proteins in cells are probed with a labeled version of the compound to identify direct binding interactions on a large scale. technologynetworks.com | High-throughput identification of potential protein targets. |
| Biochemical Suppression | This method identifies targets by observing how the small molecule inhibits a specific biochemical activity in protein extracts, without relying on binding affinity alone. technologynetworks.com | Useful for identifying enzyme inhibitors or modulators of specific pathways. |
Given that pyridine and dihydropyridine (B1217469) scaffolds are present in a multitude of drugs with diverse applications—including anticancer, antimicrobial, antiviral, and anti-inflammatory agents—the therapeutic potential for analogs of this compound is broad. dovepress.comnih.gov Initial investigations could focus on oncology, as many kinase inhibitors and other anticancer agents feature the pyridine motif. nih.govresearchgate.net
Integration of High-Throughput Screening with Computational Approaches
To efficiently sift through the synthesized library of analogs, a robust high-throughput screening (HTS) platform is essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. Kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases, are common targets for HTS campaigns and represent a logical starting point for screening pyridine-based compounds. acs.org
Various HTS assay formats can be utilized:
Fluorescence-Based Assays: These are the most common readout methods in HTS, measuring changes in fluorescence intensity, polarization, or resonance energy transfer to quantify enzyme activity or binding events. acs.org Enzyme-coupled fluorescence assays for ADP detection, for example, provide a universal method for screening kinase inhibitors. nih.gov
Luminescence-Based Assays: Assays like ADP-Glo are highly sensitive and robust, measuring kinase activity by quantifying the amount of ADP produced.
Cell-Based Phenotypic Screening: This approach involves treating cultured cells with compounds and measuring a specific cellular response, such as inhibition of proliferation, induction of apoptosis, or changes in a signaling pathway.
Complementing HTS with computational approaches can significantly accelerate the drug discovery process. Molecular docking and dynamic simulations can predict how different analogs of this compound might bind to potential protein targets. These computational models can help prioritize which analogs to synthesize and screen, guide the optimization of lead compounds, and provide insights into the molecular basis of the structure-activity relationship. dovepress.com
Advanced Preclinical In Vitro and In Vivo Model Development for Efficacy Testing
Once promising lead compounds are identified through screening, their efficacy must be validated in more physiologically relevant preclinical models. Moving beyond traditional two-dimensional (2D) cell cultures is crucial, as they often fail to replicate the complex microenvironment of human tissues. researchgate.nettandfonline.com
Advanced In Vitro Models:
Three-dimensional (3D) cell culture models better mimic the architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. nih.govinventia.life
| 3D Model Type | Description | Advantages |
| Spheroids | Self-assembled aggregates of cancer cells that form a spherical structure. | Simple to generate; recapitulate cell-cell interactions and nutrient/oxygen gradients. researchgate.net |
| Organoids | Derived from stem cells or patient tissues, these models self-organize into structures that resemble the organ of origin. | High physiological relevance; can be patient-specific for personalized medicine approaches. researchgate.net |
| Hydrogel-Based Models | Cells are embedded within a 3D extracellular matrix (ECM) scaffold, such as Matrigel or collagen. | Allows for the study of cell-ECM interactions and invasion. nih.gov |
Advanced In Vivo Models:
Animal models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of drug candidates before they can advance to human clinical trials. nih.gov
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice, typically subcutaneously or orthotopically (in the organ of origin). nih.govcrownbio.com These models are well-established for initial efficacy testing.
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are known to better retain the genetic and histological characteristics of the original human tumor, offering higher predictive value for clinical outcomes. researchgate.netnih.gov
Humanized Mouse Models: These are mice engrafted with components of a human immune system, allowing for the evaluation of immunotherapies and drugs that modulate the immune response to cancer. reactionbiology.com
The systematic application of these advanced preclinical models will be essential to validate the therapeutic efficacy of optimized analogs of this compound and to build a strong translational case for their clinical development. researchgate.net
Q & A
Q. What synthetic strategies are effective for preparing 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or catalytic cross-coupling reactions. For example, catalytic hydrogenolysis (e.g., Pd/C under H₂) or boron trichloride (BCl₃) in dichloromethane can deprotect intermediates to yield the final product . Optimization includes adjusting reaction time, temperature (e.g., reflux in toluene), and catalysts (Pd₂(dba)₃ with BINAP ligands for coupling reactions) to enhance yield and purity. Monitoring via TLC or HPLC is critical for intermediate validation .
Q. How is this compound characterized structurally and analytically?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm hydroxyl and hydroxymethyl group positions (e.g., δ ~4.5 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (125.13 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks near 3300 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic) .
Elemental analysis ensures stoichiometric C/H/N/O ratios match theoretical values (C₆H₇NO₂) .
Q. What are the natural sources of this compound, and how does it form in biological systems?
It is isolated from Sterculia lychnophora seeds and forms in food via Maillard-like reactions. For instance, 5-(hydroxymethyl)furfural (HMF) reacts with ammonia at neutral pH and elevated temperatures to generate pyridin-3-ols through ring expansion .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence biological activity, such as kinase inhibition?
The hydroxymethyl and hydroxyl groups enable hydrogen bonding with kinase active sites. Substitutions at the 2- or 4-positions (e.g., fluorination or methyl groups) alter electron density, enhancing binding affinity or metabolic stability. Comparative studies using IC₅₀ assays on kinase panels (e.g., PI3Kα) reveal structure-activity relationships (SARs) .
Q. What computational methods predict the ADMET properties of this compound?
- Topological Polar Surface Area (TPSA) : Calculated as 66.5 Ų, indicating moderate blood-brain barrier permeability .
- Lipophilicity (LogP) : Predicted via software like ChemAxon; values <2 suggest favorable aqueous solubility.
- CYP450 Metabolism : In silico tools (e.g., SwissADME) identify potential interactions with cytochrome P450 isoforms, guiding toxicity assessments .
Q. How can analytical methods resolve contradictions in stability data under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- HPLC-PDA/MS Analysis : Quantify degradation products (e.g., oxidation to carboxylic acids) and identify degradation pathways. Adjust storage conditions (e.g., inert atmosphere, 4°C) based on Arrhenius equation-derived shelf-life predictions .
Q. What catalytic systems improve enantioselective synthesis of chiral derivatives?
Chiral ligands like BINAP with Pd(0) or Ru catalysts enable asymmetric hydrogenation of prochiral intermediates. For example, (S)-BINAP/Pd achieves >90% enantiomeric excess (ee) in reducing ketone precursors to hydroxymethyl derivatives .
Q. How does the compound interact with biological membranes, and what delivery systems enhance bioavailability?
- PAMPA Assay : Measures passive permeability; low permeability (e.g., <1 × 10⁻⁶ cm/s) suggests need for prodrug formulations.
- Liposomal Encapsulation : Phospholipid-based vesicles improve solubility and targeted delivery to kinase-rich tissues .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem datasets (DTXSID10329330) .
- Safety : Use PPE (gloves, goggles) due to irritant properties (GHS Xi) .
- Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
